REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[C:9]([O:11][CH3:12])=[O:10].O.[NH2:14][NH2:15]>CO>[Cl:8][C:6]1[N:5]=[CH:4][C:3]([C:9]([O:11][CH3:12])=[O:10])=[C:2]([NH:14][NH2:15])[CH:7]=1 |f:1.2|
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Name
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|
Quantity
|
1 mol
|
Type
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reactant
|
Smiles
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ClC1=C(C=NC(=C1)Cl)C(=O)OC
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Name
|
|
Quantity
|
1 L
|
Type
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solvent
|
Smiles
|
CO
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O.NN
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Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The solution is cooled to 0°
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Type
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FILTRATION
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Details
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The precipitated 6-chloro-4-hydrazino-3-pyridinecarboxylic acid, methyl ester is filtered off
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Type
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CUSTOM
|
Details
|
recrystallized from methanol, yield: 175 g
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=N1)C(=O)OC)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |